

2-Hydroxybenzohydrazide: A Comprehensive Physicochemical and Biological Profile

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Compound of Interest

Compound Name: 2-Hydroxybenzohydrazide

Cat. No.: B147611

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzohydrazide, a salicylic acid derivative, is a versatile organic compound with significant potential in medicinal chemistry and drug development. Its structure, incorporating both a phenolic hydroxyl group and a hydrazide moiety, imparts a range of interesting physicochemical and biological properties. This technical guide provides a detailed overview of the core physicochemical characteristics of **2-hydroxybenzohydrazide**, outlines experimental protocols for their determination, and visualizes its known biological pathways.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Hydroxybenzohydrazide** is presented below. These properties are crucial for understanding its behavior in biological systems and for its formulation into potential therapeutic agents.

Data Presentation

Property	Value	Source/Method
Molecular Formula	C ₇ H ₈ N ₂ O ₂	--INVALID-LINK--
Molecular Weight	152.15 g/mol	--INVALID-LINK--
Appearance	White to cream or pale brown crystalline powder	Thermo Fisher Scientific
Melting Point	140-141 °C	(Najati et al., 2023)[1]
143-146 °C	(Lestari et al., 2019)	
146-151 °C	Thermo Fisher Scientific	
Boiling Point	Data not available	N/A
pKa	Data not available	N/A
logP (predicted)	0.6	PubChem (XLogP3)
Solubility	See Table 2 for quantitative data in various solvents.	(Noubigh et al., 2024)
UV-Vis (in Ethanol)	λ _{max} : 210, 236, 300 nm	(Najati et al., 2023)[1]
Infrared (IR) (KBr)	3319, 3266 cm ⁻¹ (-NH ₂ stretch), 3266 cm ⁻¹ (-OH phenolic), 1645 cm ⁻¹ (C=O amide), 1590 cm ⁻¹ (C=C aromatic), 1532 cm ⁻¹ (-NH), 1354 cm ⁻¹ (C-N), 750 cm ⁻¹ (ortho substitution)	(Najati et al., 2023)[1]
¹ H-NMR (400 MHz, DMSO-d ₆)	δ 6.75-6.93 (m, 3H, Ar-H), 7.36 (t, J=10.8 Hz, 1H, Ar-H), 7.76 (d, J=6.3 Hz, 1H, Ar-H)	(Najati et al., 2023)[1]

Table 1: Summary of Physicochemical Properties of **2-Hydroxybenzohydrazide**.Table 2: Molar Fraction Solubility (x) of **2-Hydroxybenzohydrazide** in Different Solvents at Various Temperatures.[2]

Temperature (K)	Water	Methanol	Ethanol	1-Propanol	2-Propanol	1-Butanol
288.15	0.01358	0.01236	0.00789	0.00531	0.00412	0.00315
293.15	0.01625	0.01489	0.00957	0.00648	0.00503	0.00387
298.15	0.01936	0.01785	0.01158	0.00789	0.00612	0.00475
303.15	0.02298	0.02136	0.01397	0.00959	0.00745	0.00583
308.15	0.02721	0.02551	0.01682	0.01164	0.00907	0.00714
313.15	0.03215	0.03042	0.02021	0.01409	0.01103	0.00873
318.15	0.03791	0.03621	0.02424	0.01704	0.01339	0.01066
323.15	0.04462	0.04303	0.02899	0.02057	0.01622	0.01299
328.15	0.05241	0.05105	0.03459	0.02478	0.01961	0.01579

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **2-Hydroxybenzohydrazide** are provided below.

Synthesis of 2-Hydroxybenzohydrazide

This protocol is based on the microwave-assisted synthesis from methyl salicylate and hydrazine hydrate.^{[3][4]}

Materials:

- Methyl salicylate
- Hydrazine hydrate
- Ethanol
- Microwave reactor
- Erlenmeyer flask

- Stirring bar
- Filtration apparatus
- Distilled water

Procedure:

- In a 25 mL Erlenmeyer flask, mix equimolar amounts of methyl salicylate (e.g., 10 mmol) and hydrazine hydrate (e.g., 20 mmol).
- Stir the mixture until it becomes homogeneous.
- Place the flask in a microwave reactor and irradiate at 160 Watts for 2-8 minutes, with intermittent stirring every 2 minutes.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Add 20-30 mL of distilled water to the mixture to precipitate the product.
- Filter the precipitate and wash it with a small amount of cold ethanol.
- Recrystallize the crude product from absolute ethanol to obtain pure **2-Hydroxybenzohydrazide** as white needles.
- Dry the crystals and determine the yield.

Physicochemical Characterization

Melting Point Determination (Capillary Method):

- Finely powder a small amount of the dry **2-Hydroxybenzohydrazide** sample.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in a melting point apparatus.

- Heat the apparatus at a rate of 10-20 °C/min initially.
- Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min.
- Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2).
- The melting point is reported as the range $T_1 - T_2$.

UV-Visible (UV-Vis) Spectroscopy:

- Prepare a dilute solution of **2-Hydroxybenzohydrazide** in a suitable UV-grade solvent (e.g., ethanol).
- Use a quartz cuvette with a 1 cm path length.
- Record the UV-Vis spectrum from 200 to 400 nm using a spectrophotometer, with the pure solvent as a blank.
- Identify the wavelength(s) of maximum absorbance (λ_{max}).

Fourier-Transform Infrared (FTIR) Spectroscopy:

- Prepare a KBr pellet by mixing a small amount of **2-Hydroxybenzohydrazide** with dry potassium bromide (KBr) powder and pressing it into a transparent disk.
- Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.
- Record the FTIR spectrum over the range of 4000-400 cm^{-1} .
- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

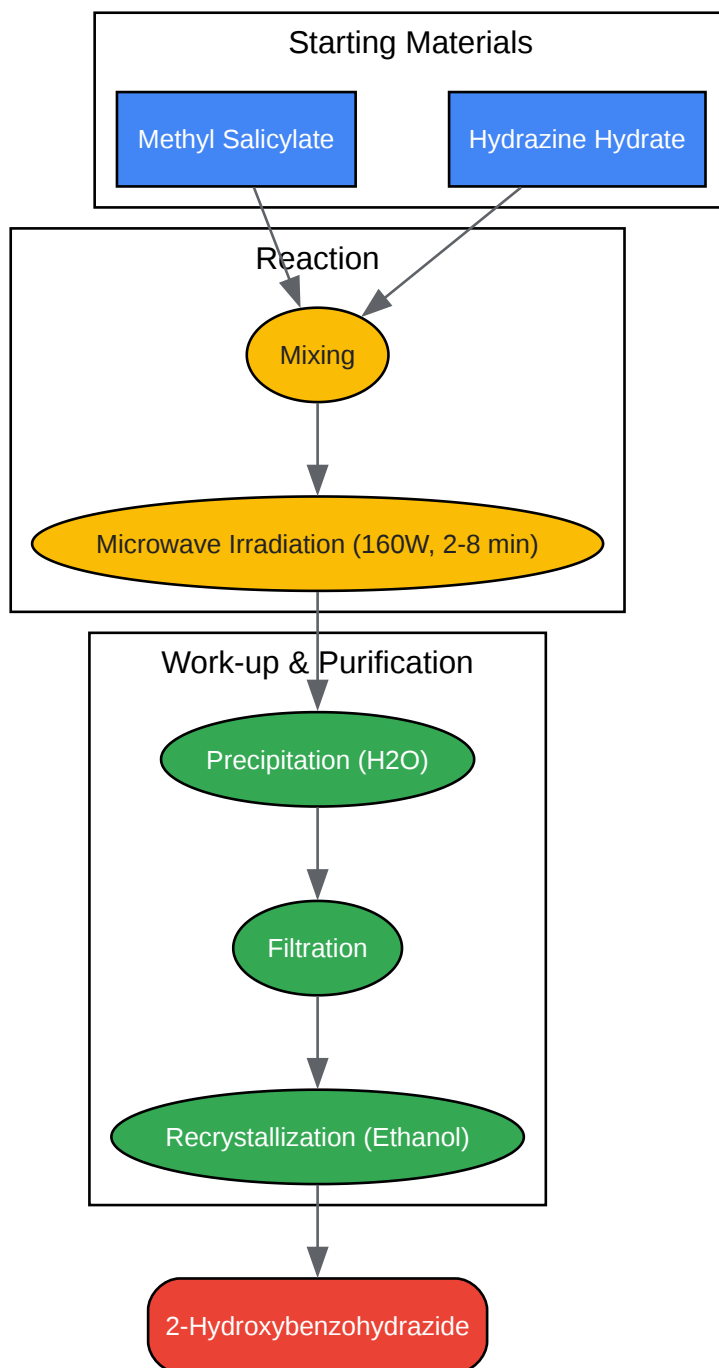
- Dissolve a small amount of **2-Hydroxybenzohydrazide** in a deuterated solvent (e.g., DMSO- d_6).
- Transfer the solution to an NMR tube.
- Record the ^1H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz).
- Analyze the chemical shifts (δ), integration values, and coupling patterns (multiplicity and coupling constants, J) to elucidate the proton environments in the molecule.

Biological Activity and Signaling Pathways

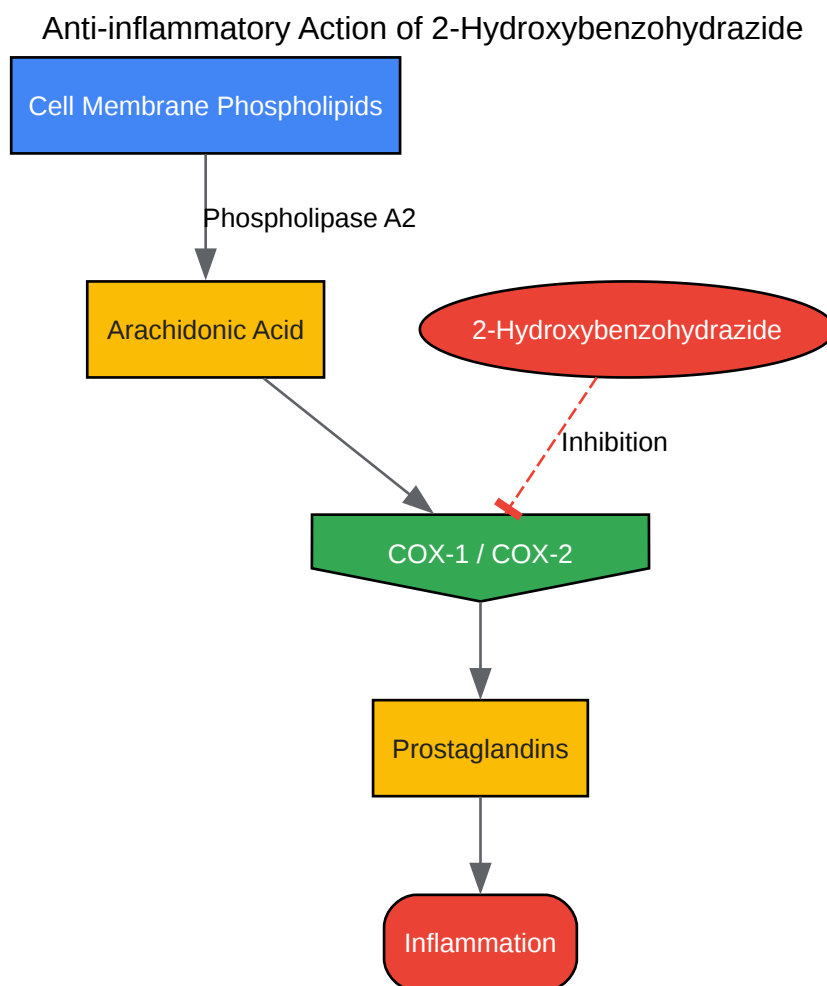
2-Hydroxybenzohydrazide has been shown to possess notable anti-inflammatory, antinociceptive (pain-relieving), and antipyretic (fever-reducing) properties.^[5] Its mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes and interaction with the opioidergic system.

Synthesis Workflow

Synthesis Workflow of 2-Hydroxybenzohydrazide

[Click to download full resolution via product page](#)Caption: Microwave-assisted synthesis of **2-Hydroxybenzohydrazide**.

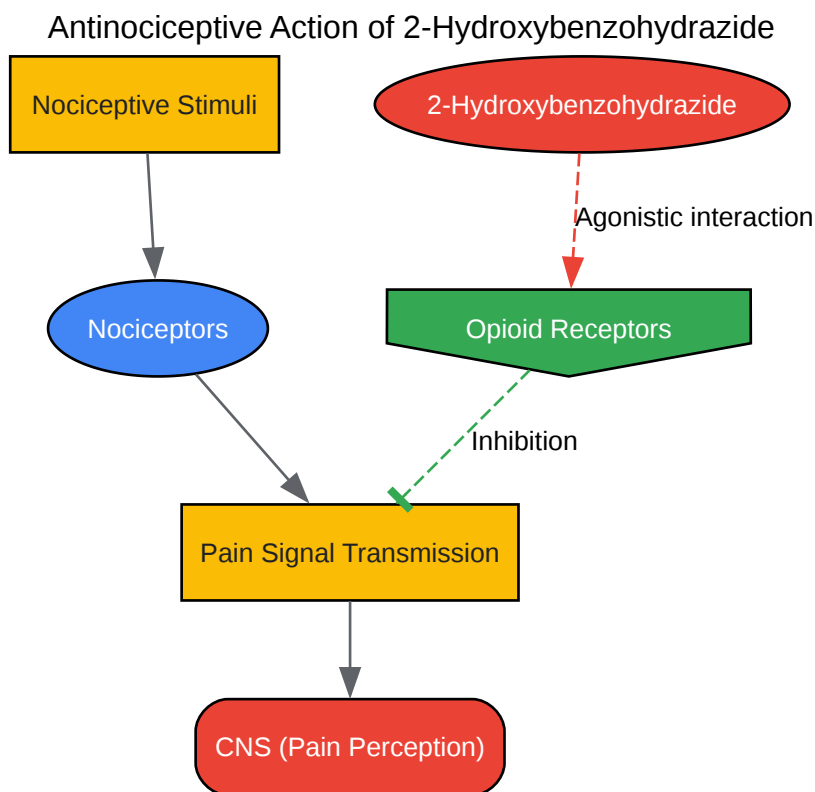
Anti-inflammatory Signaling Pathway



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Caption: Inhibition of COX enzymes by **2-Hydroxybenzohydrazide**.

Antinociceptive Signaling Pathway



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Caption: Interaction with the opioidergic system.

Conclusion

2-Hydroxybenzohydrazide is a compound of significant interest due to its accessible synthesis and promising biological activities. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore its potential. The established physicochemical properties, particularly its solubility profile, provide essential information for formulation studies. The outlined biological pathways, including the inhibition of COX enzymes and interaction with the opioidergic system, highlight its potential as a lead compound for the development of new anti-inflammatory and analgesic agents. Further investigation into its ADME (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is warranted to fully assess its therapeutic potential.

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